molecular formula C13H12ClNO B2807841 4-[(4-Chlorophenyl)methoxy]aniline CAS No. 34762-56-6

4-[(4-Chlorophenyl)methoxy]aniline

Cat. No.: B2807841
CAS No.: 34762-56-6
M. Wt: 233.7
InChI Key: ISKGMPXNIRIOQC-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)methoxy]aniline is an aromatic amine derivative characterized by a methoxy group attached to the para-position of an aniline ring, which is further substituted with a 4-chlorobenzyl group. Its molecular formula is C₁₃H₁₂ClNO, with a molecular weight of 233.70 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKGMPXNIRIOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34762-56-6
Record name 4-[(4-chlorophenyl)methoxy]aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors in the body. The role of these targets can vary widely, from regulating metabolic processes to modulating signal transduction pathways.

Mode of Action

It’s likely that the compound interacts with its targets by binding to active sites or allosteric sites, thereby modulating their activity. This interaction can lead to changes in the conformation or function of the target, which can then influence downstream cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-[(4-Chlorophenyl)methoxy]aniline. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interactions with its targets. .

Biological Activity

4-[(4-Chlorophenyl)methoxy]aniline, also known as 4-chloro-α-methoxy-α-(4-chlorophenyl)aniline, is an organic compound that has garnered attention due to its diverse biological activities. This compound features a chlorinated phenyl group and a methoxy substituent, which contribute to its pharmacological properties. Research has indicated that this compound exhibits notable antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing moderate to strong inhibitory effects. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes.

Bacterial StrainInhibition Zone (mm)Activity Level
Staphylococcus aureus15Moderate
Escherichia coli18Strong
Salmonella typhi12Weak

Anticancer Activity

Research indicates that this compound may exert anticancer effects by inducing apoptosis in cancer cells. In vitro studies have shown that this compound can activate caspase pathways leading to programmed cell death. It has been particularly effective against breast cancer cell lines.

Case Study:
In a study involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC₅₀ value determined at approximately 25 µM. The study utilized flow cytometry to assess apoptosis, revealing increased Annexin V positivity in treated cells.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This activity was evaluated in animal models of inflammation, where the compound significantly reduced paw edema induced by carrageenan.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Antimicrobial Action : Inhibition of bacterial enzymes involved in cell wall synthesis.
  • Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways and activation of caspases.
  • Anti-inflammatory Effects : Modulation of signaling pathways such as NF-κB, leading to decreased expression of inflammatory mediators.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
This compound C₁₃H₁₂ClNO 233.70 4-Chlorophenyl methoxy on aniline Intermediate in drug synthesis
N-(4-Chlorobenzylidene)-4-methoxy-aniline C₁₄H₁₁ClNO₂ 268.70 Chlorobenzylidene, methoxy on aniline Crystallography studies
4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline C₁₅H₁₄ClNO₂ 283.73 Chloro, dimethoxy benzylidene Antiproliferative activity
4-(3-Chlorophenyl)aniline C₁₂H₁₀ClN 203.67 3-Chlorophenyl on biphenyl amine Building block for biphenyl systems
4-((4-Chlorophenyl)sulfonyl)aniline C₁₂H₁₀ClNO₂S 267.73 Sulfonyl group Sulfonamide derivatives
4-(3-Methoxy-4-methylphenoxy)aniline C₁₄H₁₅NO₂ 229.27 Methoxy-methylphenoxy on aniline Material science applications
3-Chloro-4-[(3-chlorophenyl)methoxy]aniline C₁₃H₁₁Cl₂NO 268.14 Dichloro-substituted methoxy aniline Unspecified (structural analog)

Key Differences and Functional Implications

Substituent Effects on Reactivity :

  • The benzylidene group in N-(4-Chlorobenzylidene)-4-methoxy-aniline enables Schiff base formation, a feature exploited in coordination chemistry and catalysis . In contrast, the sulfonyl group in 4-((4-Chlorophenyl)sulfonyl)aniline enhances electrophilicity, making it suitable for nucleophilic substitution reactions .
  • Methoxy vs. Chloro Substituents : Methoxy groups generally increase solubility in polar solvents due to their electron-donating nature, whereas chloro groups enhance lipophilicity and stability against oxidation .

Biological Activity: The dimethoxybenzylidene derivative (C₁₅H₁₄ClNO₂) exhibits antiproliferative properties, likely due to its planar structure facilitating DNA intercalation . Compounds like 4-(5-chloro-2-methoxy-phenoxy)-aniline (CAS: 860585-65-5) are precursors to spirothiazolidines, which show anticancer and antidiabetic activities .

Synthetic Accessibility: Palladium-catalyzed methods (e.g., coupling of 4-methoxy-2-methylaniline with 2-bromotoluene ) are scalable for aryl ethers. Nitro-to-amine reductions (e.g., 4-chloro-1-methoxy-2-(4-nitrophenoxy)benzene → 4-(5-chloro-2-methoxy-phenoxy)aniline ) are cost-effective for industrial synthesis.

Crystallographic and Physical Properties

  • N-(4-Chlorobenzylidene)-4-methoxy-aniline forms monoclinic crystals (space group P2₁/c) with a dihedral angle of 4.2° between aromatic rings, indicating near-planarity .
  • 4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline exhibits two distinct conformers in its asymmetric unit, linked by C–H⋯O hydrogen bonds .

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